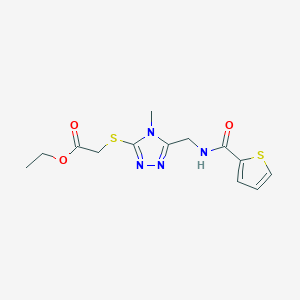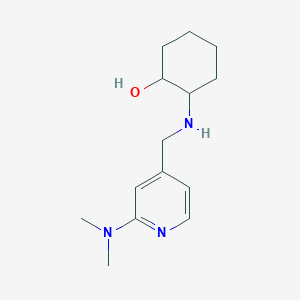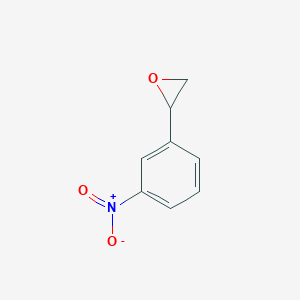
N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide" is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen. This class of compounds has been extensively studied due to their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide and its derivatives have been extensively researched for their antioxidant and anti-inflammatory properties. A study conducted by Koppireddi et al. (2013) synthesized a series of similar compounds, demonstrating significant antioxidant and anti-inflammatory activities in various assays, highlighting their potential therapeutic applications in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide have demonstrated promising antimicrobial and antitumor activities. Zimenkovskii et al. (2006) reported significant anti-staphylococcal activity from similar compounds, suggesting their potential as antimicrobial agents (Zimenkovskii et al., 2006). Additionally, Yurttaş et al. (2015) synthesized derivatives that exhibited considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapeutics (Yurttaş et al., 2015).
Hypoglycemic Activity
These compounds have also shown potential in the treatment of diabetes through their hypoglycemic activity. Nikaljea et al. (2012) synthesized derivatives that demonstrated significant hypoglycemic activity in an animal model, suggesting their applicability in managing blood sugar levels (Nikaljea et al., 2012).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-8-19-15(22)13(24-16(19)23)9-14(21)18-12-6-4-11(5-7-12)17-10(2)20/h3-7,13H,1,8-9H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWCITUFVCNKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)


![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)


